N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine
Overview
Description
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is an organic compound primarily used as a chelating agent and a building block in the synthesis of various chemical compounds. It is known for its ability to form stable complexes with metal ions, making it useful in metal extraction and catalysis .
Mechanism of Action
Target of Action
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine, also known as THEED, primarily targets metal ions . It is used as a chelating agent, meaning it has the ability to form stable complexes with metal ions . This property makes it useful in various applications, including metal extraction and catalysis .
Mode of Action
THEED interacts with its targets (metal ions) by coordinating through its hydroxyl and amine groups . In the case of lanthanum (La) ions, for example, THEED coordinates through all six potential donor sites . This interaction results in the formation of stable complexes .
Result of Action
The primary result of THEED’s action is the formation of stable complexes with metal ions . This can influence the bioavailability of these ions, potentially affecting various biological processes. In the context of metal extraction and catalysis, this property of THEED can enhance the efficiency of these processes .
Action Environment
The action of THEED can be influenced by various environmental factors. For instance, the presence and concentration of metal ions in the environment can affect the chelating activity of THEED. Additionally, factors such as pH and temperature may also influence the stability of the complexes formed by THEED .
Biochemical Analysis
Biochemical Properties
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine plays a significant role in biochemical reactions due to its chelating properties. It interacts with metal ions, forming stable complexes that can influence various enzymatic activities. For instance, it can prepare palladium-based complexes used as catalysts in the Suzuki/Miyaura reaction . The compound’s interaction with metal ions can affect the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity.
Cellular Effects
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine influences various cellular processes by interacting with metal ions and affecting metalloenzyme activities. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to chelate metal ions can modulate the availability of these ions, thereby influencing the activity of metal-dependent enzymes and proteins .
Molecular Mechanism
At the molecular level, N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine exerts its effects through its chelating properties. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity, ultimately affecting gene expression and cellular functions . The compound’s interaction with metal ions can also influence the redox state of cells, impacting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine can change over time due to its stability and degradation. The compound is relatively stable, but its long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that the compound can maintain its chelating properties over extended periods, but its effectiveness may decrease due to degradation .
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine in animal models vary with different dosages. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects due to the excessive chelation of essential metal ions, leading to disruptions in metal-dependent biochemical pathways .
Metabolic Pathways
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is involved in various metabolic pathways through its interaction with metal ions. It can influence the activity of enzymes involved in these pathways by modulating the availability of metal cofactors. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is transported and distributed based on its interaction with metal ions and binding proteins. The compound can be localized to specific cellular compartments where metal ions are abundant, influencing its accumulation and localization .
Subcellular Localization
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine’s subcellular localization is influenced by its chelating properties and interaction with metal ions. The compound can be directed to specific compartments or organelles where metal ions are required for enzymatic activities. This localization can affect its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine can be synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine involves the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The reaction is carried out in a reactor under specific temperature and pressure conditions to optimize yield and purity .
Types of Reactions:
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Chelation: Commonly used with metal salts such as palladium chloride to form complexes.
Substitution: Reactions typically involve reagents like alkyl halides under basic conditions.
Major Products:
Scientific Research Applications
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in the preparation of metal complexes for catalysis.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of polyurethane coatings, adhesives, and personal care products.
Comparison with Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Similar in structure but with propyl groups instead of ethyl groups.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups instead of four.
Triethanolamine: Contains three hydroxyl groups and one amino group.
Uniqueness: N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is unique due to its four hydroxyl groups and two amino groups, which provide enhanced chelating ability and versatility in forming stable complexes with a wide range of metal ions. This makes it particularly valuable in catalysis and metal extraction applications .
Properties
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYACHAOCSIPLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCO)CCO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041917 | |
Record name | 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydroxyethyl ethylenediamine | |
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CAS No. |
140-07-8 | |
Record name | N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Theed | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21705 | |
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Record name | Ethanol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2',2'',2'''-(1,2-Ethanediyldinitrilo)tetrakisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2'',2'''-ethylenedinitrilotetraethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYLENEDIAMINE TETRAETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5APE098ZI | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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